Structural Distinction from Unmethylated Analog
The target compound differs from 6-(trifluoromethyl)pyridine-3,4-diamine (CAS 438564-37-5) by a single N4-methyl substitution . This structural modification is not trivial; the N4-methyl group eliminates one hydrogen bond donor from the 4-amino position while increasing steric bulk and lipophilicity. Calculated LogP for the target compound is 1.7243, with a TPSA of 50.94 Ų . In a comparative HQSAR study of pyridine-containing compounds, the N-methyl group on the pyridine ring showed a high positive contribution to target activity (green contribution map), and its removal resulted in loss of activity in the least active comparator [1].
| Evidence Dimension | Molecular structure and substituent effect on activity |
|---|---|
| Target Compound Data | N4-methyl substitution; LogP = 1.7243; TPSA = 50.94 Ų; 1 hydrogen bond donor at N4 |
| Comparator Or Baseline | 6-(Trifluoromethyl)pyridine-3,4-diamine (CAS 438564-37-5): N4-unsubstituted; 2 hydrogen bond donors at N4 |
| Quantified Difference | Loss of one H-bond donor; increased lipophilicity (LogP differential not directly measured between these two specific compounds) |
| Conditions | Calculated physicochemical properties; HQSAR fragment contribution mapping from related pyridine series (inference) |
Why This Matters
The N4-methyl group alters both hydrogen bonding and lipophilicity, which are critical parameters for target binding and permeability—substituting the unmethylated analog would disrupt SAR continuity.
- [1] Nature Scientific Reports. Fragment contribution map for most potent and least potent compounds obtained using HQSAR. 2016; Figure 2. View Source
